

(R)-3-Aminopiperidine dihydrochloride physical and chemical characteristics

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Compound of Interest

Compound Name: (R)-3-Aminopiperidine dihydrochloride

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An In-depth Technical Guide to (R)-3-Aminopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **(R)-3-Aminopiperidine dihydrochloride**, a key chiral intermediate in the pharmaceutical industry. This document details its properties, analytical methodologies, and its role in the synthesis of prominent antidiabetic drugs.

Chemical Identity and Physical Properties

(R)-3-Aminopiperidine dihydrochloride is the hydrochloride salt of the chiral amine (R)-3-aminopiperidine.^{[1][2]} It is a white to off-white or tan powder.^{[2][3]} The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.^[4]

Table 1: Physical and Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride

Property	Value	References
CAS Number	334618-23-4	[1] [2] [5]
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	[1] [5]
Molecular Weight	173.08 g/mol	[5] [6]
Appearance	White to off-white/tan powder	[2] [3]
Melting Point	190-195 °C	[2] [6]
Boiling Point	241.9 °C at 760 mmHg (Estimated)	[2]
Solubility	Soluble in water; slightly soluble in methanol.	[2]
Optical Rotation	[α]/D -2.0±0.5°, c = 1 in H ₂ O	[6]

Spectroscopic and Analytical Data

The structural integrity and purity of **(R)-3-Aminopiperidine dihydrochloride** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights
¹ H NMR	Spectra are available for confirmation of the proton chemical environments. [7]
FTIR	Characteristic peaks corresponding to N-H and C-H bonds are expected.
Mass Spectrometry	The molecule is amenable to analysis by techniques such as ESI-MS.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and quality control of **(R)-3-Aminopiperidine dihydrochloride**.

Melting Point Determination

The melting point of **(R)-3-Aminopiperidine dihydrochloride** is determined using standard pharmacopeial methods.

Methodology:

A general procedure following the United States Pharmacopeia (USP) <741> guidelines for capillary melting point determination is appropriate.^[6]

- Sample Preparation: A small amount of the dry, powdered **(R)-3-Aminopiperidine dihydrochloride** is packed into a capillary tube to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
- Determination: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it is completely molten.

Solubility Assessment

A standardized shake-flask method can be employed for the quantitative determination of solubility.

Methodology:

- Preparation: An excess amount of **(R)-3-Aminopiperidine dihydrochloride** is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

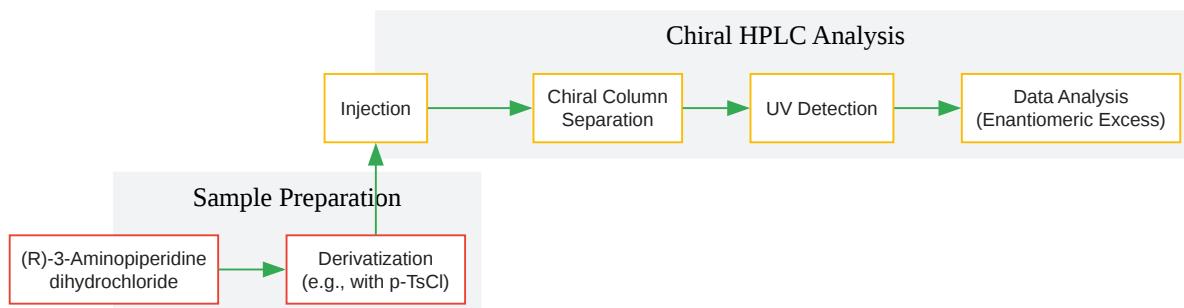
- Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 μm) to remove any undissolved solids.
- Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV or a specific titration method.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the chemical and chiral purity of **(R)-3-Aminopiperidine dihydrochloride**. Due to its lack of a strong UV chromophore, pre-column derivatization is often employed.

Methodology for Chiral HPLC:

- Derivatization: The primary and secondary amine functionalities of (R)-3-Aminopiperidine are derivatized with a UV-active agent such as p-toluenesulfonyl chloride (p-TsCl) or benzoyl chloride in the presence of a base. This step introduces a chromophore, enabling sensitive UV detection.^[8]
- Chromatographic System:
 - Column: A chiral stationary phase, such as Chiralpak AD-H or a similar column, is used for the enantiomeric separation.^[8]
 - Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.
 - Detection: UV detection is performed at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for p-toluenesulfonyl derivatives).^[8]
- Analysis: The derivatized sample is injected into the HPLC system. The retention times of the (R) and (S) enantiomers are determined, and the enantiomeric excess is calculated from the peak areas.



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Workflow for Chiral Purity Analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of **(R)-3-Aminopiperidine dihydrochloride** is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O) or methanol- d_4 , at a typical concentration of 5-10 mg/mL.
- Data Acquisition: 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
- Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: A solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder and pressed into a transparent disk.
- Data Acquisition: The FTIR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as N-H and C-H stretches and bends.

Mass Spectrometry (MS):

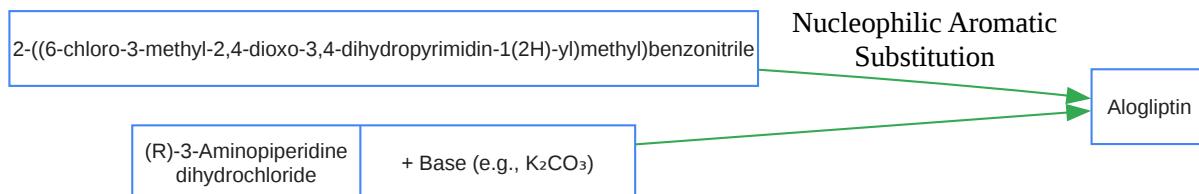
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.
- Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. MS and MS/MS (fragmentation) data are acquired.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to confirm the molecular weight and gain structural information. The fragmentation pattern of piperidine derivatives often involves cleavage of the ring.

Application in Pharmaceutical Synthesis

(R)-3-Aminopiperidine dihydrochloride is a crucial chiral building block for the synthesis of several dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used for the treatment of type 2 diabetes.

Synthesis of Alogliptin

In the synthesis of Alogliptin, **(R)-3-Aminopiperidine dihydrochloride** is reacted with a substituted pyrimidinedione intermediate.[9][10]

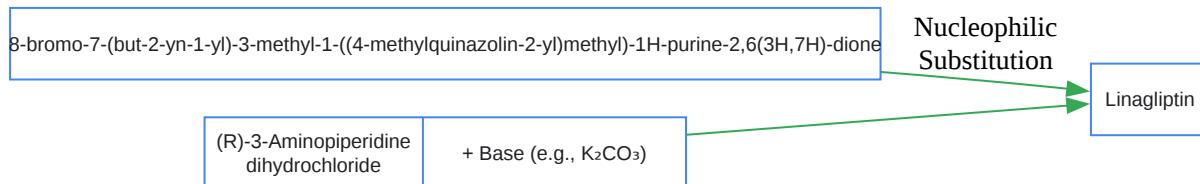


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Synthesis of Alogliptin.

Synthesis of Linagliptin

Similarly, in the synthesis of Linagliptin, **(R)-3-Aminopiperidine dihydrochloride** is condensed with an 8-bromo-xanthine derivative.[11][12]



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Synthesis of Linagliptin.

Safety and Handling

(R)-3-Aminopiperidine dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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